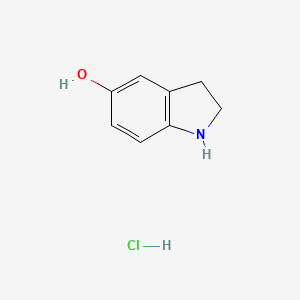

Indolin-5-ol hydrochloride

CAS No.: 92818-38-7

Cat. No.: VC8166408

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92818-38-7 |

|---|---|

| Molecular Formula | C8H10ClNO |

| Molecular Weight | 171.62 g/mol |

| IUPAC Name | 2,3-dihydro-1H-indol-5-ol;hydrochloride |

| Standard InChI | InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H |

| Standard InChI Key | WIWKCRIYFOSRLN-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C=C(C=C2)O.Cl |

| Canonical SMILES | C1CNC2=C1C=C(C=C2)O.Cl |

Introduction

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

Indolin-5-ol hydrochloride is a white to yellowish solid at 20°C, with a purity exceeding 95.0% (HPLC) . Key properties include:

The compound’s solubility can be enhanced by heating the solution to 37°C and using ultrasonic agitation .

Structural Features

Indolin-5-ol hydrochloride consists of a 2,3-dihydro-1H-indole core with a hydroxyl group at position 5 and a hydrochloride counterion. Its structure is distinct from its hydrobromide counterpart (CAS 1221257-43-7), which differs only in the halide ion (Br⁻ vs. Cl⁻) .

Synthesis and Preparation

Synthetic Routes

Indolin-5-ol hydrochloride is synthesized via Mannich reaction or acid-catalyzed cyclization pathways:

-

Mannich Reaction:

-

Cyclization Methods:

Stock Solution Preparation

For laboratory use, stock solutions are prepared as follows :

| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 5.827 | 1.165 | 0.583 |

| 5 | 29.133 | 5.827 | 2.913 |

| 10 | 58.266 | 11.653 | 5.827 |

Pharmacological and Research Applications

Dual 5-LOX/sEH Inhibitors

Indoline-based compounds, such as Compound 73 (IC₅₀: 0.41 ± 0.01 μM for 5-LOX; 0.43 ± 0.10 μM for sEH), show potent anti-inflammatory effects by targeting 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . These inhibitors reduce leukotriene synthesis and enhance epoxyeicosatrienoic acid (EET) levels, respectively.

Cytotoxicity Studies

Derivatives of indolinyl compounds (e.g., 5-phenylisatin derivatives) exhibit cytotoxic activity against cancer cell lines. For example, Compound 1i (IC₅₀: 6.92 ± 0.28 μM against K562 cells) demonstrates moderate cytotoxicity .

Role in Medicinal Chemistry

Indolin-5-ol hydrochloride serves as a building block for synthesizing complex molecules:

-

N-Alkylation: Substitution at the indoline nitrogen enables the creation of disubstituted 1-(indolin-5-yl)methanamines, which are intermediates for pharmacologically active compounds .

-

Suzuki Coupling: Brominated derivatives (e.g., 5-bromoindolin-5-ol) undergo cross-coupling reactions to introduce aromatic substituents, enhancing bioactivity .

Derivatives and Analogues

Salt Forms

| Salt Form | CAS Number | Molecular Weight | Key Difference |

|---|---|---|---|

| Hydrochloride | 92818-38-7 | 171.62 g/mol | Cl⁻ counterion |

| Hydrobromide | 1221257-43-7 | 216.08 g/mol | Br⁻ counterion |

Functionalized Derivatives

-

1-Methyl-2,3-dihydro-1H-indol-5-ol Hydrobromide:

-

Methyl group at the nitrogen enhances lipophilicity, altering pharmacokinetic properties.

-

-

5-Bromoindolin-5-ol:

Comparative Analysis

Indolin-5-ol Hydrochloride vs. Hydrobromide

| Property | Hydrochloride | Hydrobromide |

|---|---|---|

| Molecular Weight | 171.62 g/mol | 216.08 g/mol |

| Halide Ion | Cl⁻ | Br⁻ |

| Solubility | Moderate (DMSO, MeOH) | Similar to hydrochloride |

| Applications | Intermediates, research | Rarely used; niche applications |

Future Directions

Research on indolin-5-ol hydrochloride is expanding into:

-

Multitarget Drug Design: Leveraging its indoline core to develop dual inhibitors for inflammation and cancer .

-

Late-Stage Functionalization: Utilizing bromination at C5 to introduce bioactive substituents .

-

Prodrug Development: Exploring salts (e.g., hydrochloride) to enhance solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume